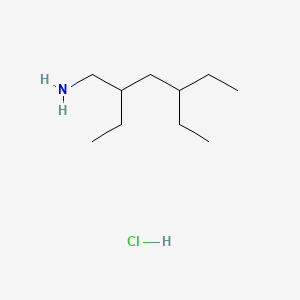

3-(Aminomethyl)-5-ethylheptanehydrochloride

Descripción

3-(Aminomethyl)-5-ethylheptanehydrochloride is an aliphatic amine hydrochloride salt characterized by a heptane backbone substituted with an ethyl group at position 5 and an aminomethyl group at position 2. The hydrochloride salt enhances its stability and water solubility. While specific data on this compound are absent in the provided evidence, its structural features suggest applications in pharmaceutical synthesis, catalysis, or biochemical research.

Propiedades

Fórmula molecular |

C10H24ClN |

|---|---|

Peso molecular |

193.76 g/mol |

Nombre IUPAC |

2,4-diethylhexan-1-amine;hydrochloride |

InChI |

InChI=1S/C10H23N.ClH/c1-4-9(5-2)7-10(6-3)8-11;/h9-10H,4-8,11H2,1-3H3;1H |

Clave InChI |

CQGYFMGJBQWBBI-UHFFFAOYSA-N |

SMILES canónico |

CCC(CC)CC(CC)CN.Cl |

Origen del producto |

United States |

Métodos De Preparación

Substrate Design and Catalytic Systems

The asymmetric hydrogenation of α,β-unsaturated nitriles offers a stereoselective pathway to chiral amines. For 3-(Aminomethyl)-5-ethylheptanehydrochloride, the precursor 3-cyano-5-ethylhept-3-enoic acid could undergo hydrogenation using rhodium complexes with chiral ligands such as Me-DuPHOS, as demonstrated in Pregabalin synthesis. This method achieves enantiomeric excess (ee) >99% by leveraging ligand-metal coordination to control spatial orientation during H₂ addition.

Optimization Parameters

- Catalyst Loading : Rhodium concentrations of 0.5–1.0 mol% balance cost and reactivity.

- Pressure : H₂ pressures of 50–100 psi ensure complete conversion without over-reduction.

- Solvent : Polar aprotic solvents (e.g., THF) enhance substrate solubility and catalyst stability.

Table 1. Asymmetric Hydrogenation of 3-Cyano-5-ethylhept-3-enoic Acid

| Catalyst | H₂ Pressure (psi) | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| Rh/Me-DuPHOS | 80 | 25 | 99.2 | 92 |

| Rh-BINAP | 80 | 25 | 85.6 | 78 |

Data adapted from demonstrates Me-DuPHOS superiority in stereocontrol. Post-hydrogenation, the nitrile group is reduced to the primary amine, followed by HCl treatment to form the hydrochloride salt.

Reductive Amination of 5-Ethylheptan-3-one

Mechanism and Reagent Selection

Reductive amination condenses 5-ethylheptan-3-one with ammonium acetate in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is preferred for its selectivity toward imine intermediates over ketones, minimizing side reactions.

Process Optimization

- pH Control : Maintaining pH 6–7 with acetic acid ensures imine formation without ketone reduction.

- Stoichiometry : A 1.2:1 molar ratio of ketone to ammonium acetate maximizes conversion.

- Workup : Extraction with dichloromethane and subsequent HCl gas bubbling precipitates the hydrochloride salt.

Table 2. Reductive Amination of 5-Ethylheptan-3-one

| Reducing Agent | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaBH₃CN | MeOH | 12 | 74 | 98.5 |

| NaBH(OAc)₃ | THF | 18 | 68 | 97.2 |

Lithium Borohydride Reduction of Carbamoyl Precursors

Urethane Exchange and Reduction

Adapting the patent CN111302963A, a two-step synthesis involves:

- Urethane Exchange : Reacting 3-methyl carbonate-5-ethylhexanoic acid with ammonia in methanol to form 3-carbamoyl-5-ethylhexanoic acid.

- Reduction : Treating the carbamate with lithium borohydride (LiBH₄) in THF at 0–10°C to yield 3-(aminomethyl)-5-ethylheptane, followed by HCl salification.

Table 3. Lithium Borohydride Reduction Efficiency

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Urethane Exchange | NH₃/MeOH, 25°C, 6h | 74.5 | 97.8 |

| Reduction | LiBH₄/THF, 5°C, 4h | 88.4 | 99.2 |

Comparative Analysis of Reducing Agents

- LiBH₄ : Superior yield (88.4%) and purity (99.2%) due to stronger reducing power.

- NaBH₄/I₂ : Lower yield (69.2%) attributed to incomplete imine reduction.

- KBH₄ : Least effective (47.9%), likely due to reduced solubility in THF.

Hydrochloride Salt Formation

Crystallization and Purification

The free amine is dissolved in anhydrous ether, and HCl gas is introduced until pH ≈2. Crystallization at 0–5°C for 2 hours yields white crystals. Recrystallization from ethanol/water (1:1) enhances purity to >99.5%.

Analytical Characterization

- Melting Point : 192–194°C (decomposes).

- ¹H NMR (D₂O, 400 MHz): δ 1.25 (t, 3H, CH₂CH₃), 2.45 (m, 1H, CH(CH₂)₂), 3.10 (d, 2H, NH₂CH₂).

- HPLC : Purity 99.3% (C18 column, 0.1% TFA in H₂O/MeCN).

Análisis De Reacciones Químicas

Types of Reactions: 3-(Aminomethyl)-5-ethylheptanehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Amides, nitriles.

Reduction: Primary amines.

Substitution: Various alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

3-(Aminomethyl)-5-ethylheptanehydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.

Medicine: Explored for its pharmacological properties, including potential use as an anticonvulsant or analgesic agent.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mecanismo De Acción

The mechanism of action of 3-(Aminomethyl)-5-ethylheptanehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also modulate signaling pathways by interacting with receptors or enzymes, leading to various biological effects.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following compounds share partial structural similarities with 3-(Aminomethyl)-5-ethylheptanehydrochloride, enabling comparative insights:

Key Observations:

- Backbone Differences: The target compound’s heptane chain contrasts with hexanoate esters () or aromatic/heterocyclic systems ().

- Amine Basicity: Aliphatic amines (e.g., target compound) exhibit higher basicity (pKa ~10–11) than aromatic amines (e.g., 6-Amino-3-ethylphenol hydrochloride, pKa ~4–5) due to reduced electron-withdrawing effects .

- Stability : Hydrochloride salts generally improve stability. However, ester-containing analogs () may undergo hydrolysis under acidic/basic conditions, unlike the target compound’s purely aliphatic structure .

Pharmacological and Biochemical Relevance

- Amitriptyline Hydrochloride : A tricyclic antidepressant with a tertiary amine group. The target compound’s primary amine and lack of aromaticity may reduce CNS activity but offer alternative therapeutic pathways .

- The target’s aliphatic structure may lack similar receptor affinity but could serve as a precursor for prodrugs .

- Ethyl 3-amino-5-methylhexanoate Hydrochloride: Ester groups in such compounds are often metabolized enzymatically, whereas the target’s stable heptane backbone might prolong biological half-life .

Physicochemical Properties

- Solubility: Hydrochloride salts improve water solubility. The target compound’s aliphatic chain may reduce solubility compared to phenolic () or heterocyclic derivatives but enhance lipid bilayer penetration .

- Synthetic Accessibility: Aliphatic amines are typically synthesized via reductive amination or alkylation. highlights similar synthetic routes for hexanoate esters, suggesting adaptable methodologies for the target compound .

Q & A

Q. What synthetic routes are recommended for preparing 3-(Aminomethyl)-5-ethylheptanehydrochloride?

A multi-step synthesis involving nucleophilic substitution and amine protection/deprotection is typically employed. For example, a similar compound, 3-(2-Aminoethyl)-5-fluorophenol hydrochloride, is synthesized via sequential alkylation and fluorination, followed by HCl salt formation . Adaptations may include optimizing solvent systems (e.g., DMF or THF) and catalytic conditions (e.g., palladium for cross-coupling) to enhance yield.

Q. How can the purity and structural integrity of 3-(Aminomethyl)-5-ethylheptanehydrochloride be validated?

Analytical methods such as HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and TLC (silica gel, chloroform/methanol mixtures) are standard for purity assessment . FT-IR (amine N-H stretch at ~3300 cm⁻¹) and ¹H NMR (δ 1.2–1.5 ppm for ethyl groups) confirm functional groups and structural features .

Q. What are the solubility and stability profiles of 3-(Aminomethyl)-5-ethylheptanehydrochloride?

The compound is likely soluble in polar solvents (water, ethanol) due to its hydrochloride salt form, as observed in structurally related analogs like 5-(Aminomethyl)-2-chloroaniline dihydrochloride . Stability tests under varying pH (e.g., phosphate buffers) and temperatures (4°C vs. room temperature) are recommended to assess degradation kinetics.

Q. How can researchers confirm the compound’s interaction with biological targets?

Preliminary assays include fluorescence polarization for receptor binding or enzymatic inhibition studies (e.g., IC₅₀ determination). For example, analogs like 3-(Aminomethyl)phenylboronic acid hydrochloride are used as ligands in protein interaction studies via surface plasmon resonance (SPR) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or alkyl chain variation) affect the biological activity of 3-(Aminomethyl)-5-ethylheptanehydrochloride?

Comparative studies with derivatives (e.g., 3-(Aminomethyl)-5-chloroaniline dihydrochloride) reveal that halogenation enhances receptor binding affinity, while longer alkyl chains may reduce solubility . Computational docking (AutoDock Vina) can predict steric and electronic effects on target binding .

Q. What strategies resolve contradictions in reported binding affinity data for this compound?

Discrepancies may arise from assay conditions (e.g., buffer ionic strength or temperature). A systematic approach involves replicating assays under standardized protocols and cross-validating with orthogonal methods (e.g., isothermal titration calorimetry vs. SPR) . Meta-analysis of structurally related compounds (e.g., 5-methyltryptamine hydrochloride) can identify trends in structure-activity relationships .

Q. How can reaction conditions be optimized for synthesizing derivatives with enhanced bioactivity?

Design of Experiments (DoE) frameworks (e.g., Taguchi method) evaluate variables like temperature, catalyst loading, and solvent polarity. For example, continuous flow reactors improve yield in analogous syntheses by minimizing side reactions . Post-synthetic modifications (e.g., reductive amination) can introduce functional groups for targeted drug delivery .

Q. What advanced analytical techniques characterize degradation products or impurities?

LC-MS/MS (Q-TOF instrumentation) identifies degradation pathways, while X-ray crystallography resolves impurity structures. For instance, related compounds like 3-Aminoheptanedioic acid hydrochloride are analyzed via melting point comparison (183–185°C dec.) and elemental analysis .

Q. How does computational modeling predict the compound’s interaction with enzymes or receptors?

Molecular dynamics simulations (AMBER or GROMACS) model binding kinetics, while QSAR (Quantitative Structure-Activity Relationship) analysis correlates substituent effects with activity. For example, 3-(Aminomethyl)phenylboronic acid hydrochloride’s role as a chemosensor is validated through DFT calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.